molecular formula C23H21N3O4 B245033 3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide

3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No. B245033
M. Wt: 403.4 g/mol
InChI Key: DIVPRQHEQHGINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide, also known as PBOX-15, is a small molecule that has been studied for its potential use in cancer therapy. It is a benzamide derivative that has shown promising results in preclinical studies and has the potential to become a new cancer treatment option.

Mechanism of Action

3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide works by targeting a specific protein called heat shock protein 90 (HSP90). HSP90 is involved in the stabilization and function of many proteins that are important for cancer cell survival. By inhibiting HSP90, 3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide disrupts the function of these proteins and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has also been shown to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is its specificity for HSP90, which reduces the risk of off-target effects. However, its relatively low potency compared to other HSP90 inhibitors may limit its effectiveness in certain cancer types. Additionally, further studies are needed to determine its toxicity and pharmacokinetics in vivo.

Future Directions

There are several potential directions for future research on 3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide. One direction is to optimize its potency and selectivity for HSP90 to improve its effectiveness as a cancer treatment. Another direction is to investigate its potential use in combination with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide involves a multi-step process that starts with the reaction of 3,5-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-3-pyridinecarbonitrile to form the benzoxazole ring. The final step involves the reaction of the benzoxazole intermediate with 4-aminobenzamide to form 3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide.

Scientific Research Applications

3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its potential application in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. 3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has also been shown to have a synergistic effect when used in combination with other cancer treatments, such as radiation and chemotherapy.

properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

3,5-diethoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C23H21N3O4/c1-3-28-18-10-16(11-19(13-18)29-4-2)22(27)25-17-7-8-21-20(12-17)26-23(30-21)15-6-5-9-24-14-15/h5-14H,3-4H2,1-2H3,(H,25,27)

InChI Key

DIVPRQHEQHGINY-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)OCC

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)OCC

Origin of Product

United States

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